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molecular formula C10H9NO3 B8326563 5-Methoxy-1H-indol-6-yl formate

5-Methoxy-1H-indol-6-yl formate

Cat. No. B8326563
M. Wt: 191.18 g/mol
InChI Key: QTRRXJJTBWCRJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=CCC(=O)OC(=O)CC=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:24][c:25]1[cH:26][cH:27][cH:28][cH:29][cH:30]1.[CH:13](=[O:14])[CH2:15][C:16]([O:17][C:18](=[O:19])[CH2:20][CH:21]=[O:22])=[O:23].[OH:1][c:2]1[c:3]([O:11][CH3:12])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1>>[O:1]([c:2]1[c:3]([O:11][CH3:12])[cH:4][c:5]2[cH:6][cH:7][nH:8][c:9]2[cH:10]1)[CH:13]=[O:14]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
O=CCC(=O)OC(=O)CC=O
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CCC(=O)OC(=O)CC=O
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COc1cc2cc[nH]c2cc1O

Outcomes

Product
Name
Type
product
Smiles
COc1cc2cc[nH]c2cc1OC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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